
Benzene, (1-methyl-2-butynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H12. This compound features a benzene ring substituted with a 1-methyl-2-butynyl group, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (1-methyl-2-butynyl)- typically involves the alkylation of benzene with a suitable alkyne derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-methyl-2-butynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of benzene, (1-methyl-2-butynyl)- often employs similar Friedel-Crafts alkylation techniques on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves careful control of temperature, pressure, and the molar ratio of reactants.
化学反应分析
Types of Reactions
Benzene, (1-methyl-2-butynyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in typical EAS reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The alkyne group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO) and sulfuric acid (HSO) are used to introduce nitro groups.
Halogenation: Halogens (Cl, Br) in the presence of a Lewis acid catalyst (FeCl, AlCl).
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) for oxidation reactions.
Major Products Formed
Nitration: Nitrobenzene derivatives.
Halogenation: Halobenzene derivatives.
Oxidation: Benzoic acid or benzaldehyde derivatives.
科学研究应用
Benzene, (1-methyl-2-butynyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of benzene, (1-methyl-2-butynyl)- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The alkyne group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield diverse products.
相似化合物的比较
Similar Compounds
- Benzene, (1-methyl-1-butenyl)-
- Benzene, (2-methyl-1-butenyl)-
- Benzene, (1-methylbutyl)-
Uniqueness
Benzene, (1-methyl-2-butynyl)- is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds with alkene or alkane substituents. This unique structure allows for specific reactions and applications that are not possible with other benzene derivatives.
属性
CAS 编号 |
87712-69-4 |
|---|---|
分子式 |
C11H12 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
pent-3-yn-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-10H,1-2H3 |
InChI 键 |
IQXKRMIPUKYQNF-UHFFFAOYSA-N |
规范 SMILES |
CC#CC(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


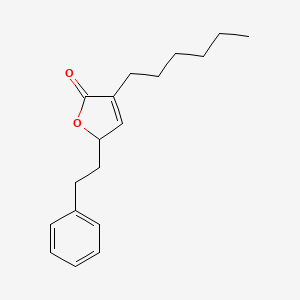
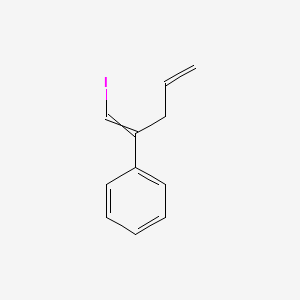
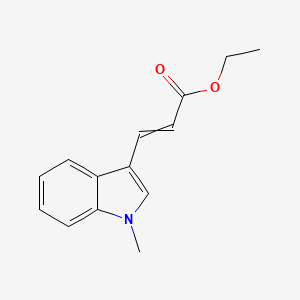
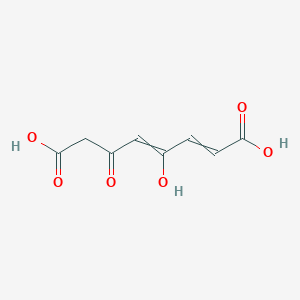
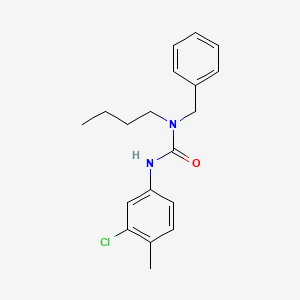
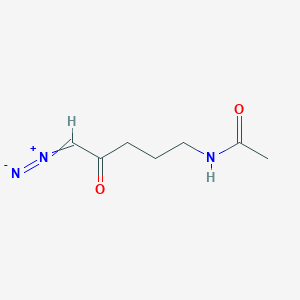
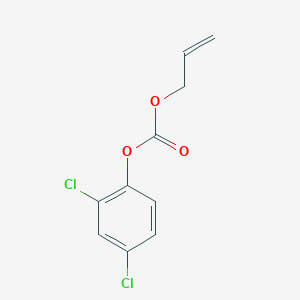
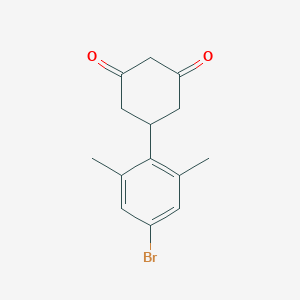
![2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran](/img/structure/B14399802.png)
![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)

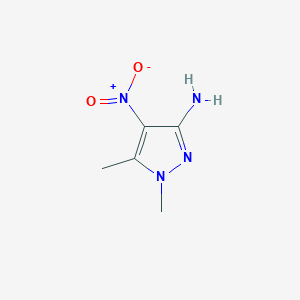

![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)
